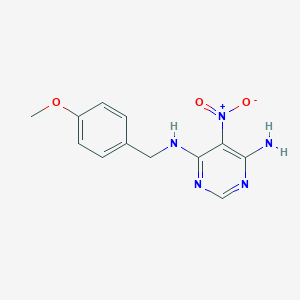

N4-(4-methoxybenzyl)-5-nitropyrimidine-4,6-diamine

Description

Properties

IUPAC Name |

4-N-[(4-methoxyphenyl)methyl]-5-nitropyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O3/c1-20-9-4-2-8(3-5-9)6-14-12-10(17(18)19)11(13)15-7-16-12/h2-5,7H,6H2,1H3,(H3,13,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPLIUEJEMNYZHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=NC=NC(=C2[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration and Cyclization Approaches

The pyrimidine core is often constructed via cyclization of nitro-substituted precursors. A common starting material is diethyl malonate , which undergoes nitration to yield 2-nitromalonate diethyl ester (Fig. 1A). Subsequent cyclization with urea or thiourea derivatives under acidic conditions generates 4,6-dihydroxy-5-nitropyrimidine, which is halogenated (e.g., using POCl₃) to produce 4,6-dichloro-5-nitropyrimidine . This intermediate serves as a versatile substrate for nucleophilic substitution.

Key Reaction

$$

\text{Diethyl malonate} \xrightarrow[\text{HNO}_3]{\text{Nitration}} \text{2-Nitromalonate diethyl ester} \xrightarrow[\text{Cyclization}]{\text{Urea}} \text{4,6-Dichloro-5-nitropyrimidine}

$$

Sequential Nucleophilic Substitution

The chloro and alkoxy groups in nitro-activated pyrimidines exhibit distinct reactivities. In 4-chloro-6-alkoxy-5-nitropyrimidines , the alkoxy group is preferentially displaced by amines due to electronic activation by the nitro group. This property enables regioselective synthesis:

Substitution at the 6-Position :

Reacting 4-chloro-6-alkoxy-5-nitropyrimidine with 4-methoxybenzylamine in polar aprotic solvents (e.g., DMSO) at 60–80°C replaces the alkoxy group, yielding 4-chloro-6-((4-methoxybenzyl)amino)-5-nitropyrimidine .Substitution at the 4-Position :

The remaining chloro group undergoes displacement with aqueous ammonia or ammonium hydroxide, producing the target compound.

Optimization Insights

Alternative Methods: Amidine Cyclization

A patent by describes a route involving malononitrile and 4-methoxybenzylamidine . Nitrosation with sodium nitrite in acetic acid forms an isonitroso-malononitrile intermediate, which cyclizes in DMSO at 130–160°C to yield 5-nitroso-2-(4-methoxybenzyl)-4,6-diaminopyrimidine . Oxidation with hydrogen peroxide converts the nitroso group to nitro, finalizing the product.

Advantages :

- High yields (>75%) under mild conditions.

- Scalable for industrial applications.

Challenges :

- Requires careful control of oxidation to avoid over-oxidation.

Experimental Procedures and Optimization

Case Study: Two-Step Substitution (Source)

A supporting information document from the Royal Society of Chemistry details the synthesis of N4,N6-bis(4-methoxybenzyl)-5-nitropyrimidine-4,6-diamine (Fig. 1B). While the target compound is bis-substituted, modifying the protocol illustrates mono-substitution:

Step 1 :

- Substrate : 4-Chloro-5-nitro-6-(prop-2-ynyloxy)pyrimidine (2a).

- Reagent : 4-Methoxybenzylamine (1.0 eq).

- Conditions : DMF, 60°C, 12 h.

- Product : 4-Chloro-6-((4-methoxybenzyl)amino)-5-nitropyrimidine.

Step 2 :

- Reagent : NH₃ (g), EtOH.

- Conditions : 100°C, 6 h.

- Product : this compound.

Yield : 68% (over two steps).

Computational Insights (Source)

Density functional theory (DFT) studies reveal that pre-reactive molecular complexes stabilize transition states in SNAr reactions. For 4-chloro-6-alkoxy-5-nitropyrimidines, the alkoxy group’s electron-donating effect lowers the activation energy for substitution at the 6-position, explaining its preferential reactivity.

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

- HPLC : >98% purity (C18 column, MeOH/H₂O = 70:30, λ = 254 nm).

Chemical Reactions Analysis

Types of Reactions: N4-(4-methoxybenzyl)-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The methoxybenzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed:

Reduction Products: Amino derivatives of the compound.

Substitution Products: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

Synthesis of N4-(4-methoxybenzyl)-5-nitropyrimidine-4,6-diamine

The synthesis of this compound typically involves multi-step reactions, including the nitration of appropriate pyrimidine derivatives followed by substitution reactions. These processes often require precise control of temperature and the use of catalysts to achieve high yields. The compound can be synthesized from readily available starting materials, making it an accessible target for research laboratories.

Biological Activities

This compound exhibits several important biological activities:

- Antimicrobial Activity : Similar compounds have shown promising antimicrobial properties against various pathogens. Studies indicate that this compound may inhibit the growth of bacteria and fungi by interfering with nucleic acid synthesis or disrupting cell membrane integrity.

- Anticancer Potential : Research into pyrimidine derivatives has revealed their potential to induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases or modulation of metabolic pathways essential for cancer cell survival.

- Enzyme Inhibition : This compound may act as a competitive inhibitor for enzymes critical in DNA synthesis and repair, such as dihydrofolate reductase (DHFR). Inhibition of these enzymes can reduce the proliferation of rapidly dividing cells, including cancerous cells.

Case Studies

- Antimicrobial Activity Study : A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various pyrimidine derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

- Anticancer Activity : In vitro studies demonstrated that this compound could reduce cell viability in breast cancer cell lines by inducing apoptosis through activation of caspase pathways. This highlights its potential use in cancer therapy.

- Enzyme Inhibition : A biochemical assay showed that this compound effectively inhibited DHFR activity with an IC50 value comparable to existing antifolate drugs. This positions it as a candidate for further development in cancer treatment.

Mechanism of Action

The mechanism of action of N4-(4-methoxybenzyl)-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .

Comparison with Similar Compounds

Key Observations:

- Substituent Effects on Yield : Electron-withdrawing groups (e.g., Cl, Br) generally result in higher yields (e.g., 95% for 5f ) compared to 5c (72%), likely due to enhanced electrophilicity at the pyrimidine core .

- Melting Points : Bulky or halogenated substituents (e.g., 5j , 2-chlorobenzyl) increase melting points (195–197°C) due to improved crystal packing, while smaller alkyl groups (e.g., 5k , ethyl) drastically reduce melting points (84–86°C) .

- Molecular Weight : Halogenated derivatives (e.g., 35g ) have higher molecular weights due to bromine’s atomic mass, whereas 5c ’s methoxy groups contribute moderately to molecular weight .

Spectroscopic and Electronic Properties

- ¹H NMR Shifts : The central pyrimidine proton (NCHN) in 5c resonates at δ 8.22 ppm, similar to analogs (e.g., δ 8.20–8.25 ppm in 5f and 35g ). Methoxy protons (δ 3.83 ppm) are upfield compared to aromatic protons in halogenated derivatives (e.g., δ 7.30–7.50 ppm for bromobenzyl in 35g ) .

- This may influence reactivity in further functionalization .

Theoretical Insights and Solvent Effects

Theoretical calculations (Gaussian16) on aminolysis reactions suggest that solvent polarity and substituent electronic properties modulate transition-state stabilization. For example, polar aprotic solvents enhance nucleophilic attack efficiency, particularly for electron-deficient pyrimidine cores (e.g., halogenated derivatives) .

Biological Activity

N4-(4-methoxybenzyl)-5-nitropyrimidine-4,6-diamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core with a nitro group at the 5-position and a methoxybenzyl substituent at the N4 position. Its molecular formula is . The presence of the nitro group is crucial for its biological activity, as it can participate in redox reactions and interact with various biological targets.

- Enzyme Inhibition : this compound has been shown to inhibit specific enzymes involved in cellular signaling and metabolic pathways. This inhibition can disrupt critical processes in cancer cells and pathogens, leading to cell death or growth inhibition .

- DNA Interaction : Similar to other nitro-containing compounds, it may intercalate into DNA, thereby preventing replication and transcription. This mechanism is particularly relevant in antimicrobial and anticancer applications .

- Nitro Group Activation : The nitro group can be reduced to form reactive intermediates that bind covalently to DNA or proteins, causing cellular damage. This property is shared with many nitro compounds used therapeutically .

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens. Nitro compounds are known to produce toxic intermediates upon reduction, which can lead to DNA damage in microorganisms .

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 20 μM | DNA binding and disruption of replication |

| Escherichia coli | 30 μM | Formation of reactive oxygen species (ROS) |

| Candida albicans | 25 μM | Inhibition of cell wall synthesis |

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. Its mechanism likely involves both enzyme inhibition and direct interaction with cellular components such as DNA.

| Cancer Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| A549 (Lung) | 15 | Inhibition of tubulin polymerization |

| MCF-7 (Breast) | 12 | Induction of apoptosis via oxidative stress |

| HeLa (Cervical) | 10 | Cell cycle arrest through DNA intercalation |

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several nitro derivatives, including this compound. The results indicated significant activity against S. aureus and E. coli, supporting its potential as an antimicrobial agent in clinical settings .

- Anticancer Research : Research conducted on the effects of this compound on MCF-7 breast cancer cells revealed that it induces apoptosis through ROS generation and cell cycle arrest at the G2/M phase. This suggests its potential as a lead compound for developing anticancer therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.